molecular formula C20H24N2O2 B5697484 1-(3,5-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine

1-(3,5-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine

Cat. No. B5697484
M. Wt: 324.4 g/mol
InChI Key: OZQHWOADWWTDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine, commonly known as DMMP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMMP belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antidepressant effects.

Mechanism of Action

The mechanism of action of DMMP is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. DMMP has been found to inhibit the activity of certain enzymes that are involved in cell proliferation, which could explain its antitumor effects. Additionally, DMMP has been shown to inhibit the production of inflammatory cytokines, which could explain its anti-inflammatory effects. The exact mechanism of DMMP's antidepressant effects is not clear, but it is thought to involve the modulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects
DMMP has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation, which could explain its antitumor effects. Additionally, DMMP has been shown to inhibit the production of inflammatory cytokines, which could explain its anti-inflammatory effects. DMMP has also been found to increase the levels of certain neurotransmitters in the brain, which could explain its antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of using DMMP in lab experiments is that it has been extensively studied and has been found to have a wide range of biological activities. Additionally, DMMP is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using DMMP in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on DMMP. One area of research could be to further investigate its antitumor effects and explore its potential as a cancer treatment. Additionally, more research could be done to understand the mechanism of DMMP's antidepressant effects and explore its potential as a treatment for depression. Furthermore, research could be done to optimize the synthesis method of DMMP and explore its potential as a drug candidate for other diseases.

Synthesis Methods

DMMP can be synthesized using a multistep procedure that involves the reaction of 3,5-dimethylbenzoyl chloride with 4-methoxyphenylpiperazine in the presence of a base such as potassium carbonate. The resulting product can be purified using column chromatography to obtain pure DMMP.

Scientific Research Applications

DMMP has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. DMMP has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, DMMP has been found to have antidepressant effects, which could make it a potential treatment for depression.

properties

IUPAC Name

(3,5-dimethylphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15-12-16(2)14-17(13-15)20(23)22-10-8-21(9-11-22)18-4-6-19(24-3)7-5-18/h4-7,12-14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQHWOADWWTDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethylphenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone

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